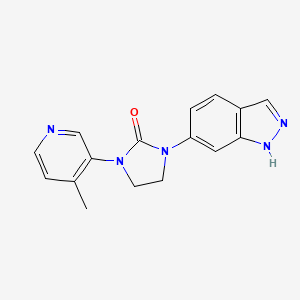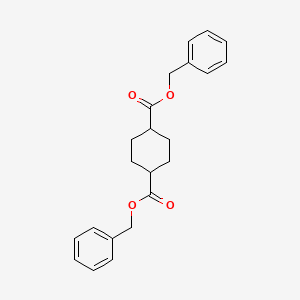![molecular formula C18H20O2 B8673837 3-[(4-tert-butylphenyl)methoxy]benzaldehyde](/img/structure/B8673837.png)
3-[(4-tert-butylphenyl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-tert-butylphenyl)methoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a benzyloxy group and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenyl)methoxy]benzaldehyde typically involves the protection of a hydroxyl group followed by a Friedel-Crafts acylation reaction. One common method starts with 3-hydroxybenzaldehyde, which is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-benzyloxybenzaldehyde . The tert-butyl group can be introduced via a Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-tert-butylphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 3-[4-(t-Butyl)benzyloxy]benzoic acid
Reduction: 3-[4-(t-Butyl)benzyloxy]benzyl alcohol
Substitution: Products vary based on the nucleophile used
Aplicaciones Científicas De Investigación
3-[(4-tert-butylphenyl)methoxy]benzaldehyde is utilized in several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(4-tert-butylphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity . The benzyloxy and tert-butyl groups can influence the compound’s reactivity and binding affinity through steric and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyloxybenzaldehyde: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-(tert-Butyldimethylsilyl)oxybenzaldehyde: Contains a silyl ether group instead of a benzyloxy group, which can affect its reactivity and stability.
3,4-Dibenzyloxybenzaldehyde: Contains an additional benzyloxy group, which can lead to different reactivity and applications.
Uniqueness
3-[(4-tert-butylphenyl)methoxy]benzaldehyde is unique due to the presence of both a benzyloxy group and a tert-butyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
3-[(4-tert-butylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)16-9-7-14(8-10-16)13-20-17-6-4-5-15(11-17)12-19/h4-12H,13H2,1-3H3 |
Clave InChI |
QXLDRBGJFJMTIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B8673765.png)
![5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine](/img/structure/B8673775.png)









![3-Methyl-N-{[(pent-4-yn-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8673863.png)

